

1H NMR and 13C NMR of 3-Methoxy-1-benzofuran-2-carboxylic acid

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Compound of Interest

Compound Name: 3-Methoxy-1-benzofuran-2-carboxylic acid

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An In-Depth Technical Guide to the ^1H and ^{13}C NMR Spectroscopy of **3-Methoxy-1-benzofuran-2-carboxylic acid**

Introduction: The Structural Elucidation of a Key Heterocycle

3-Methoxy-1-benzofuran-2-carboxylic acid is a heterocyclic compound belonging to the benzofuran class. Benzofuran derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.^{[1][2][3]} Accurate and unambiguous structural characterization is the bedrock of any chemical research, particularly in the pharmaceutical industry where molecular identity is directly linked to function and safety.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for elucidating the structure of organic molecules in solution.^{[4][5]} This guide provides a detailed technical analysis of the ^1H (proton) and ^{13}C (carbon-13) NMR spectra of **3-Methoxy-1-benzofuran-2-carboxylic acid**. It is designed for researchers, scientists, and drug development professionals, offering not just data, but a field-proven rationale behind the spectral interpretation and the experimental choices that ensure data integrity.

Pillar 1: The Causality Behind the Experiment - Foundational NMR Principles

To accurately interpret the NMR spectra of our target molecule, we must first understand the core principles that govern the data we acquire.

- ^1H NMR Spectroscopy: This technique provides information about the hydrogen atoms (protons) in a molecule. Three key pieces of information are extracted:
 - Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons near electronegative atoms or groups (like oxygen) are "deshielded" and appear at a higher chemical shift (further downfield).[\[6\]](#)[\[7\]](#)
 - Integration: The area under a signal is proportional to the number of protons it represents. This allows us to determine the relative ratio of protons in different environments.
 - Spin-Spin Splitting (Multiplicity): This refers to the splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet). The 'n+1 rule' dictates that a signal for a proton with 'n' non-equivalent neighboring protons will be split into 'n+1' peaks.[\[8\]](#) This reveals which protons are adjacent to one another in the molecular structure.
- ^{13}C NMR Spectroscopy: This technique probes the carbon skeleton of a molecule.
 - Chemical Shift (δ): The range of chemical shifts is much wider than in ^1H NMR (~0-220 ppm), making it less likely for signals to overlap.[\[9\]](#) The chemical shift of a carbon is highly sensitive to its hybridization and the electronegativity of attached atoms.
 - Proton Decoupling: Standard ^{13}C NMR spectra are acquired while irradiating all proton frequencies. This collapses the carbon-proton splitting, resulting in each unique carbon atom appearing as a single sharp line (singlet), which simplifies the spectrum.[\[9\]](#) Quaternary carbons (those with no attached protons) typically show weaker signals.

Pillar 2: A Self-Validating System - Experimental Protocol

The quality of interpretation is wholly dependent on the quality of the acquired data. The following protocol is designed to produce a high-fidelity spectrum that is internally consistent and reliable.

Step 1: Sample Preparation

- Analyte Weighing: Accurately weigh approximately 5-10 mg of high-purity **3-Methoxy-1-benzofuran-2-carboxylic acid**.
- Solvent Selection & Rationale: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
 - Causality: DMSO-d₆ is the solvent of choice for this molecule for two critical reasons. First, its high polarity ensures complete dissolution of the carboxylic acid. Second, and more importantly, it forms hydrogen bonds with the acidic proton of the carboxylic acid, slowing down the rate of chemical exchange.[10][11] This often allows the -COOH proton to be observed as a distinct, albeit broad, signal, which would be lost in solvents like D₂O due to rapid exchange.[12]
- Internal Standard: Add a minimal amount of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its protons and carbon produce a single sharp signal defined as 0.0 ppm, providing a reliable reference point for all other chemical shifts.[4][13]
- Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the solution is clear and free of particulate matter.

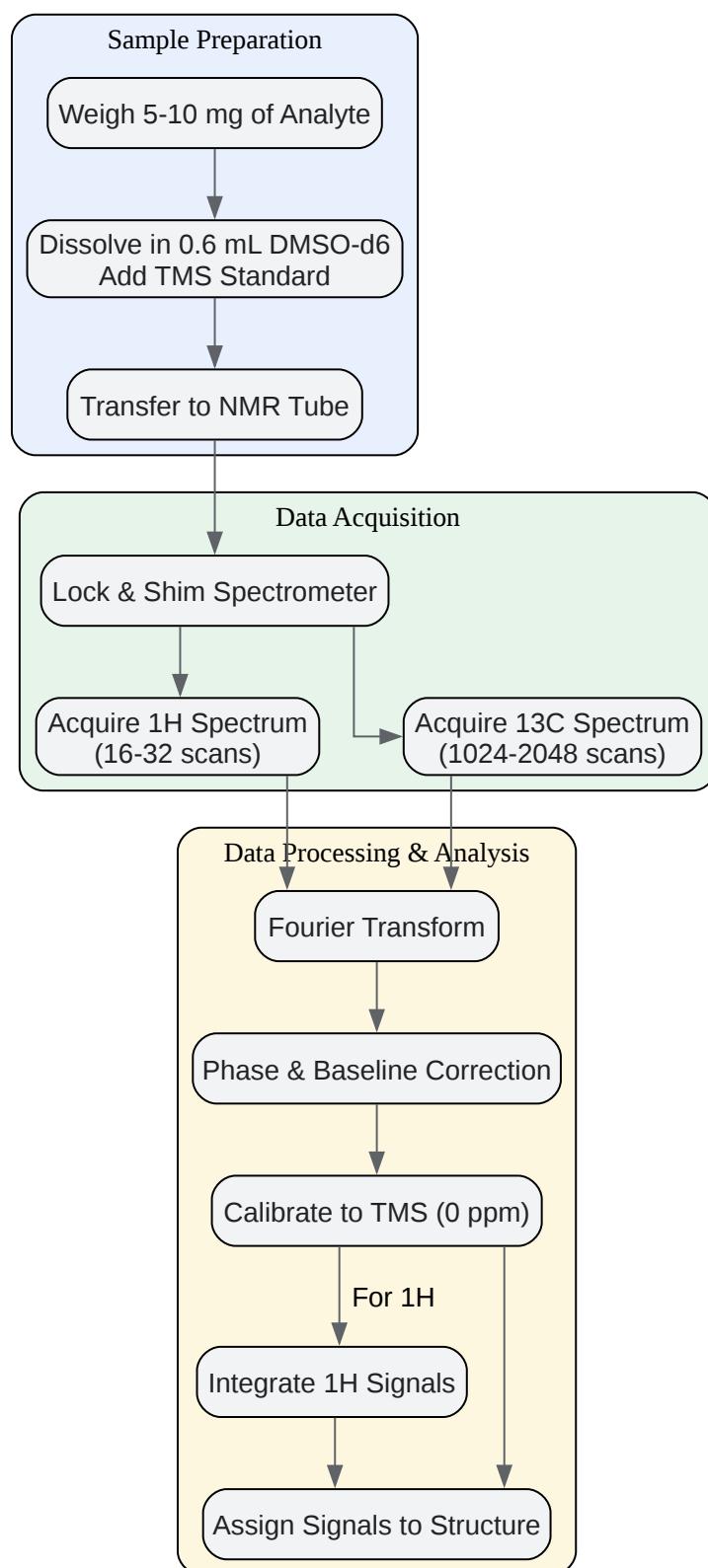
Step 2: NMR Data Acquisition

The following parameters are typical for a 400 or 500 MHz NMR spectrometer.

- ¹H NMR Acquisition:
 - Experiment: Standard 1D proton acquisition.
 - Temperature: 298 K (25 °C).
 - Number of Scans: 16-32 scans.

- Relaxation Delay: 2-5 seconds (to ensure full relaxation of protons for accurate integration).
- ^{13}C NMR Acquisition:
 - Experiment: Standard 1D carbon with proton decoupling.
 - Temperature: 298 K (25 °C).
 - Number of Scans: 1024-2048 scans (more scans are needed due to the low natural abundance of ^{13}C).
 - Relaxation Delay: 2 seconds.

Experimental Workflow Diagram

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Caption: Experimental workflow from sample preparation to final spectral analysis.

Pillar 3: Authoritative Grounding - Spectral Analysis

The following analysis is based on established principles of NMR spectroscopy and comparison with data from structurally related benzofuran compounds.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Molecular Structure for NMR Assignment

Caption: Structure of **3-Methoxy-1-benzofuran-2-carboxylic acid** with atom numbering.

¹H NMR Spectrum: Predicted Analysis

The proton spectrum is expected to show signals in three distinct regions: the downfield acidic proton, the aromatic region, and the upfield methoxy region.

Signal Assignment	Predicted δ (ppm)	Multiplicity	Integration	Rationale & Coupling (J)
-COOH	~13.0	Broad Singlet	1H	The acidic proton is highly deshielded and subject to exchange, resulting in a broad signal. [12] [16] Its position is highly dependent on concentration and temperature.
H-4	~7.8 - 7.9	Doublet (d)	1H	Located ortho to the electron-withdrawing furan oxygen and influenced by the C2-substituent. Coupled only to H-5 ($J \approx 8.0$ Hz).
H-7	~7.6 - 7.7	Doublet (d)	1H	In a similar environment to H-4, ortho to the furan oxygen. Coupled only to H-6 ($J \approx 8.0$ Hz).
H-6	~7.4 - 7.5	Triplet (t) or ddd	1H	Coupled to both H-5 and H-7. Expected to appear as a triplet or doublet of doublets due to similar coupling

				constants ($J \approx$ 7.5 - 8.0 Hz).
H-5	~7.3 - 7.4	Triplet (t) or ddd	1H	Coupled to both H-4 and H-6. Expected to appear as a triplet or doublet of doublets ($J \approx$ 7.5 - 8.0 Hz).
-OCH ₃	~4.1	Singlet (s)	3H	These three protons are equivalent and have no adjacent proton neighbors, resulting in a sharp singlet. Its chemical shift is characteristic of a methoxy group attached to an sp ² carbon.

¹³C NMR Spectrum: Predicted Analysis

The proton-decoupled ¹³C spectrum will display 10 distinct signals, as all carbon atoms in the molecule are chemically non-equivalent.

Signal Assignment	Predicted δ (ppm)	Rationale
-COOH	~162	The carbonyl carbon of a carboxylic acid attached to an sp^2 system. Its chemical shift is influenced by resonance. [12] [14]
C-7a	~155	Quaternary carbon attached to the furan oxygen (O1), resulting in a strong deshielding effect. [17]
C-3	~148	sp^2 carbon directly bonded to two oxygen atoms (the furan oxygen and the methoxy oxygen), causing significant deshielding.
C-3a	~128	Quaternary carbon at the fusion of the two rings.
C-5	~127	Aromatic CH carbon.
C-6	~125	Aromatic CH carbon.
C-4	~123	Aromatic CH carbon.
C-2	~118	Quaternary carbon bearing the carboxylic acid group. Its shift is influenced by both the adjacent furan oxygen and the carbonyl group.
C-7	~112	Aromatic CH carbon, typically shifted upfield due to its position relative to the heteroatom in the benzofuran system. [14]
-OCH ₃	~61	The carbon of the methoxy group, characteristic for this

[functional group.\[14\]](#)

Conclusion: A Framework for Confidence

The detailed analysis of the ^1H and ^{13}C NMR spectra provides a comprehensive and self-validating fingerprint for **3-Methoxy-1-benzofuran-2-carboxylic acid**. The predicted chemical shifts, multiplicities, and integrations are based on fundamental principles and data from analogous structures. By following the prescribed experimental protocol, a researcher can reliably obtain high-quality data. The subsequent interpretation, guided by the principles outlined herein, allows for the unambiguous confirmation of the molecular structure, an essential step in any research or development pipeline involving this compound. For further confirmation, advanced 2D NMR experiments such as COSY, HSQC, and HMBC can be employed to definitively map out the proton-proton and proton-carbon correlations.[5]

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